molecular formula C14H15NO3S B12120735 Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- CAS No. 88680-96-0

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)-

Cat. No.: B12120735
CAS No.: 88680-96-0
M. Wt: 277.34 g/mol
InChI Key: WSMPHQBAMWATTO-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of organosulfur compounds characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring. The compound Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- features a phenylamine substituent at the sulfonamide nitrogen, with a hydroxyl group at the para position (C4) and methyl groups at the ortho and meta positions (C2 and C5) of the aromatic ring. Benzenesulfonamides are widely studied for their roles as enzyme inhibitors, particularly in targeting carbonic anhydrases, histone methyltransferases, and other therapeutic targets . The hydroxyl group in this compound may enhance hydrogen-bonding interactions, while the methyl groups contribute to steric bulk and lipophilicity.

Properties

CAS No.

88680-96-0

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-10-9-14(16)11(2)8-13(10)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3

InChI Key

WSMPHQBAMWATTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- typically involves the sulfonation of aniline derivatives followed by coupling with appropriate phenolic compounds. One common method includes the reaction of 4-hydroxy-2,5-dimethylphenylamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and substituted sulfonamides, which can have varied applications in medicinal chemistry and material science .

Scientific Research Applications

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- and related benzenesulfonamide derivatives are critical to understanding their distinct physicochemical and biological behaviors. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Key Functional Groups Notable Properties/Biological Relevance References
Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- 4-hydroxy, 2,5-dimethyl -OH, -CH₃ Potential H-bond donor; moderate lipophilicity
N-(2,5-dimethoxyphenyl)benzenesulfonamide 2,5-dimethoxy -OCH₃ Electron-donating groups; studied for Smyd3 interaction (theoretical model)
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide 4-chloro, 2,5-dimethoxy -Cl, -OCH₃ High lipophilicity; possible cytotoxicity due to halogenation
N-(4-hydroxy-3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide 4-hydroxy, 3,5-dimethyl (additional -CH₃ on benzene) -OH, -CH₃ Increased steric hindrance; altered binding affinity

Key Comparative Insights

Substituent Effects on Electronic Properties: The hydroxyl group in the target compound (-OH) acts as a hydrogen-bond donor, contrasting with methoxy (-OCH₃) or chloro (-Cl) groups in analogs. This difference impacts solubility and target binding .

Biological Activity :

  • N-(2,5-dimethoxyphenyl)benzenesulfonamide (compound 6 in ) was evaluated for interaction with Smyd3, a histone methyltransferase. Its methoxy groups likely engage in hydrophobic interactions, whereas the target compound’s hydroxyl group could improve binding via polar interactions.
  • Halogenated derivatives (e.g., 4-chloro analogs in ) exhibit higher lipophilicity, which may enhance membrane permeability but also increase toxicity risks.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods described for similar sulfonamides, such as reacting 4-hydroxy-2,5-dimethylaniline with benzenesulfonyl chloride under basic conditions .

Crystallographic Considerations :

  • Structural validation tools like SHELX and protocols from Spek (2009) are critical for resolving subtle differences in bond lengths and angles between analogs, especially when substituents affect molecular packing.

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